Cupric diethyldithiocarbamate
Overview
Description
Synthesis Analysis
The synthesis of cupric diethyldithiocarbamate involves the reaction of copper ions with diethyldithiocarbamate ligands. A notable method includes the use of Cuprous N,N-Diethyldithiocarbamate, Cu(S2CNEt2), as a catalyst in the atom-transfer radical polymerization of methyl methacrylate, showcasing its effectiveness in polymer chemistry due to controlled molecular weight and low polydispersity of the resulting polymers (Li & Qiu, 2002).
Molecular Structure Analysis
The molecular structure of cupric diethyldithiocarbamate complexes is characterized by coordination between the copper ion and the diethyldithiocarbamate ligands. Studies have shown that these complexes can exhibit different geometries and coordination environments depending on the ligands and conditions involved in their formation. For example, electron spin resonance studies have provided insights into the kinetics of ligand substitutions in cupric complexes, revealing the dynamics of ligand exchange and the stability of these complexes in solution (Prabhananda, Shah, & Venkataraman, 1972).
Chemical Reactions and Properties
Cupric diethyldithiocarbamate is involved in a variety of chemical reactions, including ligand exchange, oxidation-reduction processes, and complexation reactions. Its chemical properties are significantly influenced by the presence of cupric ions, as seen in studies investigating the effects of cupric ions on the analysis of ethylenebis(dithiocarbamate) residues, indicating the complex's role in analytical chemistry and its sensitivity to copper ion concentrations (Lesage, 1980).
Physical Properties Analysis
The physical properties of cupric diethyldithiocarbamate, such as solubility, melting point, and spectral characteristics, are essential for its application in various scientific fields. For instance, the complex's unique electron spin resonance (ESR) spectrum has been utilized for the microdetermination of copper, showcasing its applicability in trace metal analysis (Yamamoto, Fukumoto, & Ikawa, 1972).
Scientific Research Applications
Electron Spin Resonance Studies : The kinetics of ligand substitutions in cupric complexes, specifically where diethyldithiocarbamate is replaced by diethyldithiophosphate, has been explored using electron spin resonance. This research provides insights into the thermodynamics and reaction kinetics of these complexes in chloroform solutions (Prabhananda, Shah, & Venkataraman, 1972).
Tetraethylthiuram Disulphide Reactions : The reaction of tetraethylthiuram disulphide (a pseudo-halogen) with metals, including copper, has been studied. It forms salts of diethyldithiocarbamic acid with copper, initially yielding a cupric salt and then a cuprous salt upon prolonged treatment (Fredga, 2010).
Copper Determination in Foodstuffs : The use of 2, 2'-biquinoline for copper determination in foodstuffs has been compared with the diethyldithiocarbamate method, revealing advantages such as less interference by other cations and the ability to determine cuprous and cupric ion separately (Uchiyama & Fukuhara, 1963).
Impact on Herbicide Efficacy : The effect of cupric hydroxide, copper ammonium carbonate, basic copper sulfate, and diethyldithiocarbamate on the efficacy of the herbicide paraquat was studied, indicating a reduction in herbicide effectiveness (Bewick, Stall, Kostewicz, & Smith, 1990).
Spin Transfer in Mixed Ligand Complexes : Research on cupric and vanadyl mixed ligand complexes, involving diethyldithiocarbamate, has been conducted to understand spin transfer mechanisms and hyperfine interactions in these complexes (Krishnamoorthy & Prabhananda, 1978).
Trace Analysis of Metals : A method for the microdetermination of copper using ESR, employing cupric diethyldithiocarbamate complex dissolved in benzene, has been developed. This method is sensitive to very low concentrations of Cu(II)-ion and has applications in trace metal analysis (Yamamoto, Fukumoto, & Ikawa, 1972).
Chemical Reactions of Copper IUDs : The interaction of metallic copper with biological substrates, such as in intrauterine devices (IUDs), has been investigated using diethyl ammonium salt of diethyldithiocarbamic acid. This research contributes to understanding the biochemistry of copper-based contraceptives (Oster, 1972).
Safety And Hazards
Future Directions
Dithiocarbamate ligands have been utilized in numerous applications, including their use as enzyme inhibitors and treatment for HIV and other diseases . They have shown promising anticancer activity in both preclinical and clinical studies . Future research may focus on developing more effective therapies using these compounds .
properties
IUPAC Name |
copper;N,N-diethylcarbamodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NS2.Cu/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBCYCYCTJQCCK-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20CuN2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cupric diethyldithiocarbamate | |
CAS RN |
13681-87-3, 4567-99-1 | |
Record name | Bis(diethyldithiocarbamato)copper | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13681-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, diethyldithio-, copper (II) salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004567991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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